Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)-

Übersicht

Beschreibung

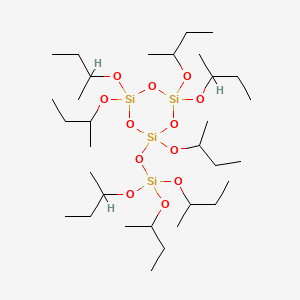

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- is a specialized organosilicon compound. It belongs to the class of cyclotrisiloxanes, which are cyclic compounds containing silicon and oxygen atoms. This compound is characterized by its unique structure, which includes multiple 1-methylpropoxy groups attached to the silicon atoms. Cyclotrisiloxanes are known for their applications in various fields due to their stability and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- typically involves the ring-opening polymerization of cyclotrisiloxanes. This process can be initiated by water in the presence of strong organic base catalysts such as amidines, guanidines, phosphazene bases, and proazaphosphatrane . The reaction conditions are carefully controlled to achieve the desired molecular weight and narrow polydispersity.

Industrial Production Methods

In industrial settings, the production of cyclotrisiloxanes often involves the hydrolysis and polycondensation of dichlorosilanes or dialkoxysilanes. The ring-opening polymerization of cyclotrisiloxanes is also employed, using acidic species as catalysts or hydroxide salts as initiators . The choice of catalysts and reaction conditions is crucial to minimize side reactions and achieve high yields.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxane bonds.

Reduction: Reduction reactions can lead to the formation of silanes.

Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve organolithium or Grignard reagents.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of advanced organosilicon materials.

Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.

Medicine: It is explored for its potential in creating medical implants and prosthetics due to its stability and biocompatibility.

Wirkmechanismus

The mechanism of action of cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- involves its interaction with various molecular targets. The compound can form stable siloxane bonds, which contribute to its stability and versatility. The pathways involved in its reactions include the activation of water in the initiation reaction and the activation of terminal silanols in the propagation reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Hexamethylcyclotrisiloxane

- 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane

- 1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane

- 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane

Uniqueness

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- is unique due to its multiple 1-methylpropoxy groups, which enhance its reactivity and versatility compared to other cyclotrisiloxanes. This structural feature allows for the formation of more complex and functionalized organosilicon compounds .

Biologische Aktivität

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- is a siloxane compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

Cyclotrisiloxane compounds are characterized by their cyclic siloxane structures, which consist of silicon-oxygen (Si-O) linkages. The specific compound in focus has multiple methylpropoxy groups attached to its siloxane backbone, contributing to its unique chemical properties.

1. Antimicrobial Activity

Research indicates that cyclotrisiloxane derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of cyclotrisiloxanes against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cellular processes.

Table 1: Antimicrobial Activity of Cyclotrisiloxane Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cyclotrisiloxane | E. coli | 62.5 µg/mL |

| Cyclotrisiloxane | S. aureus | 78.12 µg/mL |

| Cyclotrisiloxane | Methicillin-resistant S. aureus | 50 µg/mL |

The above table summarizes the findings from various studies demonstrating the effectiveness of cyclotrisiloxanes against common pathogenic bacteria .

2. Antioxidant Activity

The antioxidant potential of cyclotrisiloxanes has been explored through various assays measuring their ability to scavenge free radicals. The results indicate that these compounds can significantly inhibit oxidative stress markers.

Table 2: Antioxidant Activity Assay Results

| Test Method | Inhibition Percentage (%) |

|---|---|

| DPPH Scavenging | 52.28 |

| Hydrogen Peroxide Scavenging | 58.27 |

| Nitric Oxide Scavenging | 39.45 |

These results suggest that cyclotrisiloxanes can effectively reduce oxidative damage in biological systems, which is crucial for preventing various diseases associated with oxidative stress .

3. Anticancer Activity

Emerging studies have also investigated the anticancer properties of cyclotrisiloxanes. In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Table 3: Anticancer Activity Against Cell Lines

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The inhibition of cell growth suggests that cyclotrisiloxanes may interfere with cancer cell metabolism or induce apoptosis .

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activities of cyclotrisiloxanes:

- Study on Vigna radiata : This study demonstrated improved seed germination and plant growth when treated with cyclotrisiloxanes, indicating potential applications in agriculture for enhancing crop resilience against stress .

- GC-MS Profiling : Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been utilized to identify bioactive compounds within extracts containing cyclotrisiloxanes, revealing their complex chemical nature and potential therapeutic applications .

Eigenschaften

IUPAC Name |

tributan-2-yl [2,4,4,6,6-penta(butan-2-yloxy)-1,3,5,2,4,6-trioxatrisilinan-2-yl] silicate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H72O12Si4/c1-17-25(9)33-45(34-26(10)18-2,35-27(11)19-3)41-48(40-32(16)24-8)43-46(36-28(12)20-4,37-29(13)21-5)42-47(44-48,38-30(14)22-6)39-31(15)23-7/h25-32H,17-24H2,1-16H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVIDEYDHZFSAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O[Si]1(O[Si](O[Si](O1)(OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)OC(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72O12Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50887767 | |

| Record name | Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50887767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

761.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70969-51-6 | |

| Record name | 2,2,4,4,6-Pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]cyclotrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70969-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-((tris(1-methylpropoxy)silyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50887767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.